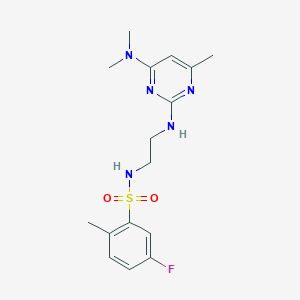

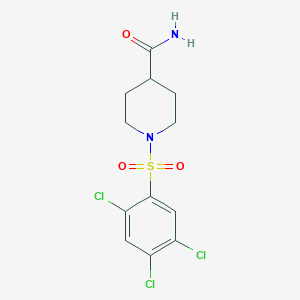

1-(2,4,5-Trichlorobenzenesulfonyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(2,4,5-Trichlorobenzenesulfonyl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C12H13Cl3N2O3S . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of piperidine derivatives, such as “this compound”, involves intra- and intermolecular reactions . A specific synthesis process for piperidine-4-carboxamide derivatives involves amino-dechlorination and amino-dealkoxylation reactions .Molecular Structure Analysis

Piperidine, a key component of this compound, is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Applications De Recherche Scientifique

Discovery of Soluble Epoxide Hydrolase Inhibitors

In the search for soluble epoxide hydrolase inhibitors, 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide derivatives were identified as potent and selective inhibitors. These compounds were optimized for pharmacokinetic properties, leading to the identification of a compound with robust effects on a serum biomarker, indicating strong in vivo target engagement. This research highlights the potential of piperidine-carboxamide derivatives in developing therapeutic agents for various diseases (R. Thalji et al., 2013).

Enantioselective Catalysis

L-Piperazine-2-carboxylic acid-derived N-formamides were developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane. The arene sulfonyl group on N4 was crucial for achieving high enantioselectivity. This work demonstrates the importance of specific structural features in catalytic activity, suggesting potential applications in asymmetric synthesis and catalysis (Zhouyu Wang et al., 2006).

Synthesis of Biologically Active O-Substituted Derivatives

A series of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine were synthesized and evaluated for biological activity against enzymes like lipoxygenase and cholinesterases. This research underscores the potential of chemically modified piperidine derivatives in medicinal chemistry and drug discovery (H. Khalid et al., 2013).

Piperidine-4-carboxamide CCR5 Antagonist for Anti-HIV-1 Activity

The development of a piperidine-4-carboxamide derivative as a CCR5 antagonist demonstrated highly potent anti-HIV-1 activity. This compound showed strong inhibition of CCR5-using HIV-1 clinical isolates, suggesting the relevance of piperidine-carboxamide derivatives in developing antiviral therapies (S. Imamura et al., 2006).

Anti-bacterial Study of N-Substituted Derivatives

N-Substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and evaluated for antibacterial activity. This study highlights the antimicrobial potential of structurally modified piperidine derivatives, contributing to the search for new antibacterial agents (H. Khalid et al., 2016).

Mécanisme D'action

Target of Action

The primary target of the compound 1-(2,4,5-Trichlorobenzenesulfonyl)piperidine-4-carboxamide is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .

Mode of Action

This compound interacts with its target, the CCR5 receptor, by binding to it. This binding inhibits the receptor’s function, thereby preventing HIV-1 from entering the cell .

Biochemical Pathways

The interaction of this compound with the CCR5 receptor affects the HIV-1 entry pathway. By inhibiting the CCR5 receptor, the compound prevents the virus from entering the cell, thus disrupting the viral replication cycle .

Pharmacokinetics

The compound’s effectiveness against hiv-1 suggests that it has suitable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use .

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of HIV-1 entry into the cell. This inhibition disrupts the viral replication cycle, thereby potentially reducing the viral load in the body .

Orientations Futures

Piperidine derivatives have shown significant potential in the pharmaceutical industry, with more than 7000 piperidine-related papers published in the last five years . Future research will likely focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, advances in the piperidine field are expected to provide better compounds capable of dealing with resistant strains .

Propriétés

IUPAC Name |

1-(2,4,5-trichlorophenyl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl3N2O3S/c13-8-5-10(15)11(6-9(8)14)21(19,20)17-3-1-7(2-4-17)12(16)18/h5-7H,1-4H2,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIMATKYJVYXJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide](/img/structure/B2691298.png)

![Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2691299.png)

![5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B2691301.png)

![Propyl 3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2691302.png)

![2-azido-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2691304.png)

![N-(4-butylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2691309.png)

![N-[2-(Cyclohex-1-EN-1-YL)ethyl]-5-(3-phenyl-1,2,4-oxadiazol-5-YL)pyrimidin-4-amine](/img/structure/B2691310.png)